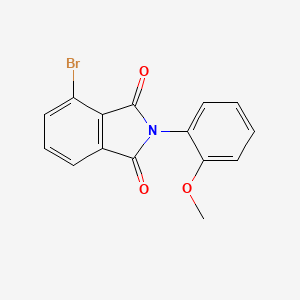
4-bromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as BMD-1, is a synthetic compound that belongs to the class of isoindole-1,3(2H)-dione derivatives. BMD-1 has attracted significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-bromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act through multiple pathways. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Moreover, this compound has been shown to inhibit the activity of the HCV NS3 protease, which is essential for the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are essential for metastasis. Moreover, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
4-bromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also shown significant activity against various cancer cell lines and has potential applications in the development of anticancer drugs. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability. Moreover, the mechanism of action of this compound is not fully understood, which can limit its potential applications.
将来の方向性
There are several future directions for the research on 4-bromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One of the areas of interest is the development of this compound-based anticancer drugs. The structure of this compound can be modified to improve its solubility and bioavailability. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various diseases. Another area of interest is the development of this compound analogs with improved activity and selectivity. Overall, this compound has significant potential for scientific research, and further studies are needed to explore its full potential.
合成法
The synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the corresponding cyanoacetate. The cyanoacetate is then subjected to a Knoevenagel condensation reaction with 4-bromo-1,3-dioxoisoindoline to produce this compound. The overall yield of the synthesis method is around 60%.
科学的研究の応用
4-bromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
4-bromo-2-(2-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-20-12-8-3-2-7-11(12)17-14(18)9-5-4-6-10(16)13(9)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGROZWJUVNGQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl {5-[2-(1-pyrrolidinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5167749.png)
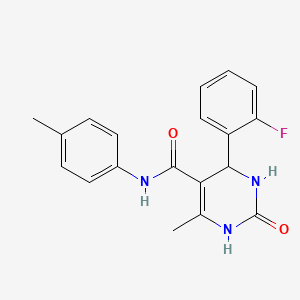
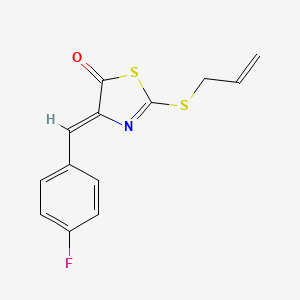

![4-methoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5167781.png)
![1-{3-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5167789.png)
![[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5167796.png)
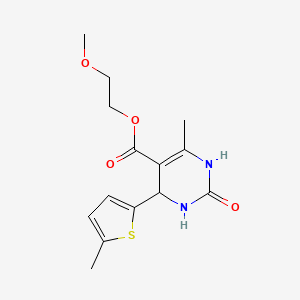
![4-[1-(dimethylamino)ethylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5167802.png)

![8-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5167828.png)
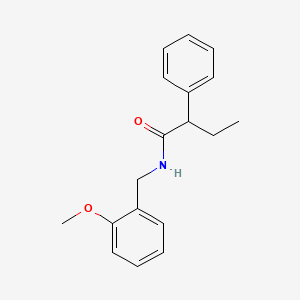
![1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5167835.png)
![2-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5167843.png)
